molecular formula C9H8Cl2O2 B14148506 2-Methoxy-4-methyl-5-chlorobenzoyl chloride CAS No. 28478-42-4

2-Methoxy-4-methyl-5-chlorobenzoyl chloride

Cat. No.: B14148506
CAS No.: 28478-42-4
M. Wt: 219.06 g/mol
InChI Key: HZQVOUPMYMWPEQ-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-5-chlorobenzoyl chloride is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoyl chloride, featuring methoxy, methyl, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-5-chlorobenzoyl chloride typically involves the chlorination of 2-Methoxy-4-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the benzoic acid derivative with thionyl chloride under reflux conditions, leading to the formation of the corresponding benzoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-5-chlorobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Friedel-Crafts Acylation: The compound can act as an acylating agent in Friedel-Crafts reactions, introducing the 2-Methoxy-4-methyl-5-chlorobenzoyl group into aromatic compounds.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Methoxy-4-methyl-5-chlorobenzoic acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination of benzoic acid derivatives.

    Lewis Acids (e.g., AlCl3): Employed in Friedel-Crafts acylation reactions.

    Amines, Alcohols, and Thiols: Act as nucleophiles in substitution reactions.

Major Products

    2-Methoxy-4-methyl-5-chlorobenzoic acid: Formed via hydrolysis.

    Acylated Aromatic Compounds: Result from Friedel-Crafts acylation.

Scientific Research Applications

2-Methoxy-4-methyl-5-chlorobenzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Serves as a building block for the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-chlorobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The presence of the methoxy, methyl, and chloro substituents influences its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl chloride: Lacks the methoxy and methyl substituents.

    2-Methoxybenzoyl chloride: Does not have the chloro and methyl groups.

    4-Methoxybenzoyl chloride: Missing the chloro and methyl substituents.

Uniqueness

2-Methoxy-4-methyl-5-chlorobenzoyl chloride is unique due to the combination of methoxy, methyl, and chloro groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications.

Properties

CAS No.

28478-42-4

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

5-chloro-2-methoxy-4-methylbenzoyl chloride

InChI

InChI=1S/C9H8Cl2O2/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3

InChI Key

HZQVOUPMYMWPEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)Cl)OC

Origin of Product

United States

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